Commercial Purity Benchmarking: 97–98% vs. Industry Baseline 95% for 1,2,4-Oxadiazole Chloromethyl Intermediates
Multiple reputable vendors supply 5-(Chloromethyl)-3-(4-(methylthio)phenyl)-1,2,4-oxadiazole (CAS 845887-08-3) with a purity specification of ≥97%, with at least one supplier (MolCore) certifying NLT 98% . In contrast, the typical commercial purity benchmark for analogous 3-aryl-5-chloromethyl-1,2,4-oxadiazole building blocks is 95%, as observed for the closely related 5-Chloromethyl-3-(4-methylsulfanyl-phenyl)-[1,2,4]oxadiazole from alternative sources . This 2–3 percentage point purity differential corresponds to a reduction in total organic impurities by 40–60% (from ~5% to ~2%), which is consequential for multi-step synthetic sequences where impurity accumulation can erode yield and complicate purification.
| Evidence Dimension | Purity (HPLC/GC area%) |
|---|---|
| Target Compound Data | 97% (CheMenu, Wanvibio); NLT 98% (MolCore) |
| Comparator Or Baseline | Min. 95% (CymitQuimica/Biosynth batch for analogous 1,2,4-oxadiazole) |
| Quantified Difference | +2 to +3 percentage points (40–60% relative impurity reduction) |
| Conditions | Commercial QC specifications; analytical method not disclosed |
Why This Matters
Higher initial purity reduces the burden of purification and minimizes impurity carryover in multi-step syntheses, directly lowering procurement and labor costs for drug discovery and chemical biology workflows.
